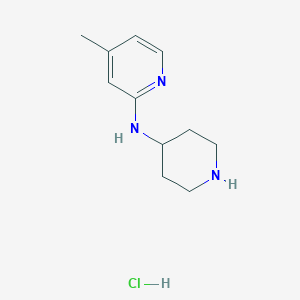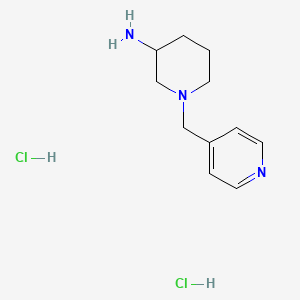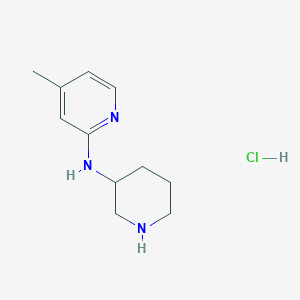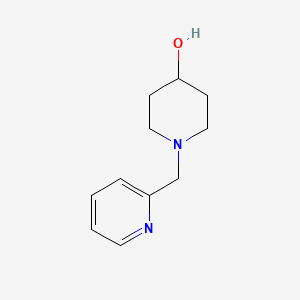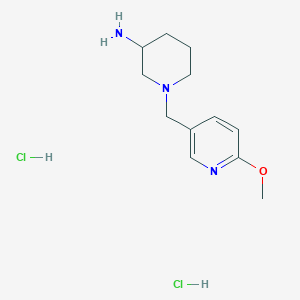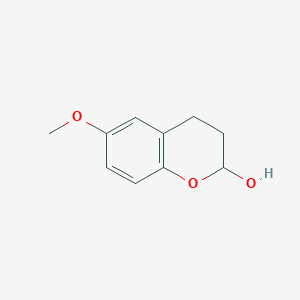
6-Methoxychroman-2-ol
Vue d'ensemble
Description
6-Methoxychroman-2-ol is a chemical compound belonging to the chroman family, which is a class of oxygen-containing heterocycles. This compound is characterized by a chroman ring structure with a methoxy group at the 6th position and a hydroxyl group at the 2nd position. Chroman derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxychroman-2-ol can be achieved through several methods. One common approach involves the reduction of coumarins and dihydrocoumarins, hydrolysis of 2-alkoxychromanes, or intramolecular cyclization of hydroxycarbonyl compounds . Another method includes the use of acetic acid on 2-morpholinochromanes to obtain chroman-2-ols, which can then be further modified to introduce the methoxy group at the 6th position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, selective methylation, and purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methoxychroman-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2nd position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chroman ring can be reduced to form dihydrochroman derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products: The major products formed from these reactions include chromanones, chromenes, and various substituted chroman derivatives .
Applications De Recherche Scientifique
6-Methoxychroman-2-ol has a wide range of scientific research applications:
Chemistry: It serves as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research indicates its potential use in developing drugs for treating cancer, diabetes, and neurodegenerative diseases
Mécanisme D'action
The mechanism of action of 6-Methoxychroman-2-ol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as NF-kB and MAPK.
Comparaison Avec Des Composés Similaires
6-Methoxychroman-2-ol can be compared with other chroman derivatives such as:
6-Hydroxy-chroman-2-ol: Similar structure but with a hydroxyl group instead of a methoxy group at the 6th position.
2-Methoxy-chroman-4-one: Contains a methoxy group at the 2nd position and a ketone group at the 4th position.
2,3-Dihydro-1H-chromene: Lacks the methoxy and hydroxyl groups but shares the chroman ring structure
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.2 g/mol |
Nom IUPAC |
6-methoxy-3,4-dihydro-2H-chromen-2-ol |
InChI |
InChI=1S/C10H12O3/c1-12-8-3-4-9-7(6-8)2-5-10(11)13-9/h3-4,6,10-11H,2,5H2,1H3 |
Clé InChI |
ATVSBKCAPGVZNW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)OC(CC2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
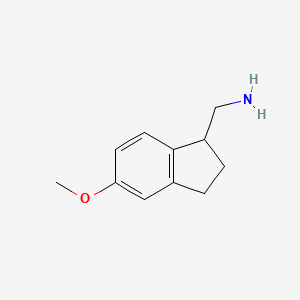
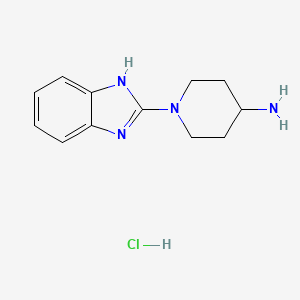
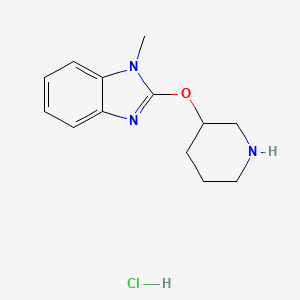
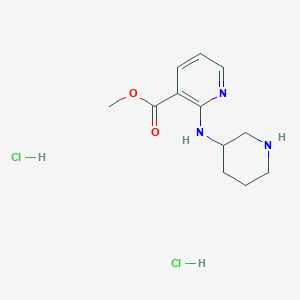
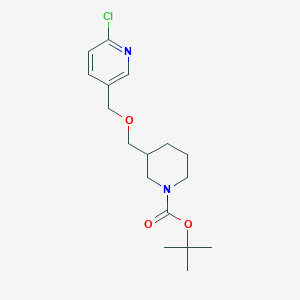
![2-[(Piperidin-4-ylmethyl)-amino]-nicotinic acid methyl ester dihydrochloride](/img/structure/B1500929.png)
